![molecular formula C14H23N3O4S B2854847 3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097862-60-5](/img/structure/B2854847.png)
3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a three-membered cyclopropyl ring, a six-membered piperidine ring, and a five-membered imidazolidine ring. The presence of these rings could have significant implications for the compound’s chemical behavior and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the imidazolidine ring might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar sulfonyl and amide groups could make the compound soluble in polar solvents .Mécanisme D'action
CPI-1189 is a potent modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. CPI-1189 enhances the activity of GABA-A receptors by increasing the affinity of GABA for its binding site on the receptor. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
CPI-1189 has shown significant biochemical and physiological effects in preclinical studies. CPI-1189 has been shown to have anxiolytic, anticonvulsant, and antidepressant effects in animal models. CPI-1189 has also been shown to have analgesic effects in animal models of pain. CPI-1189 has a good safety profile and does not produce significant side effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of CPI-1189 is its potent modulatory effects on GABA-A receptors. This makes CPI-1189 a promising candidate for the development of new anxiolytics, anticonvulsants, and antidepressants. CPI-1189 has also shown potential applications in the treatment of pain and addiction. However, one of the limitations of CPI-1189 is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on CPI-1189. One of the potential applications of CPI-1189 is in the treatment of drug addiction. CPI-1189 has been shown to reduce drug-seeking behavior in animal models of addiction. Another potential application of CPI-1189 is in the treatment of neuropathic pain. CPI-1189 has been shown to have analgesic effects in animal models of neuropathic pain. Further research is needed to determine the safety and efficacy of CPI-1189 in human clinical trials.
Conclusion:
In conclusion, CPI-1189 is a promising compound with potential applications in various fields of scientific research. CPI-1189 is a potent modulator of GABA-A receptors and has shown promising results in preclinical studies for various neurological disorders. CPI-1189 has a good safety profile and does not produce significant side effects in animal models. Further research is needed to determine the safety and efficacy of CPI-1189 in human clinical trials.
Méthodes De Synthèse
The synthesis of CPI-1189 involves the reaction of 4-piperidone with cyclopropyl isocyanate in the presence of a base. The resulting product is then reacted with propane-2-sulfonyl chloride to obtain CPI-1189. The synthesis of CPI-1189 has been reported in several research articles, and the yield of this compound is reported to be high.
Applications De Recherche Scientifique
CPI-1189 has shown potential applications in various fields of scientific research. In preclinical studies, CPI-1189 has shown promising results for the treatment of various neurological disorders, including epilepsy, anxiety, and depression. CPI-1189 is a potent modulator of GABA-A receptors, which are the primary targets for many clinically used anxiolytics and anticonvulsants. CPI-1189 has also shown potential applications in the treatment of pain and addiction.
Safety and Hazards
Propriétés
IUPAC Name |
3-cyclopropyl-1-(1-propan-2-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-10(2)22(20,21)15-7-5-11(6-8-15)16-9-13(18)17(14(16)19)12-3-4-12/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPJHKFSXWBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

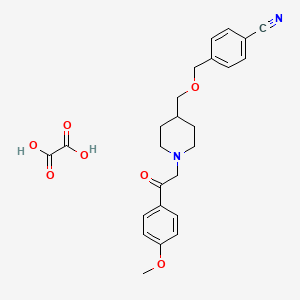

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2854768.png)
![3-{[(Pentamethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2854769.png)

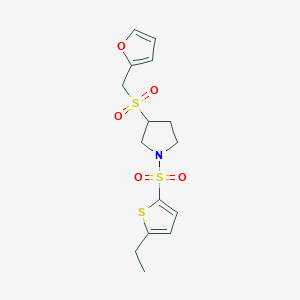
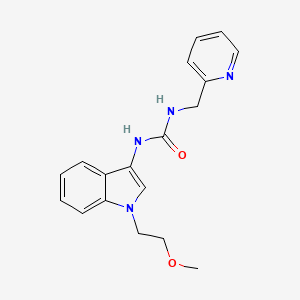

![trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B2854776.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B2854777.png)
![6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2854780.png)
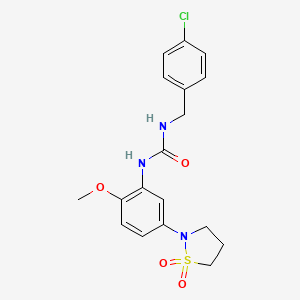
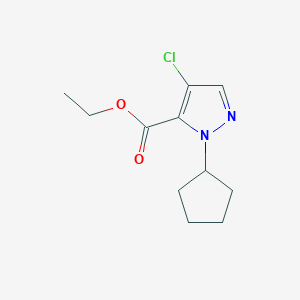
![Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2854787.png)